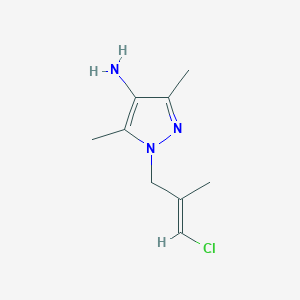
1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ylamine with 3,5-dimethylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chloro group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: Shares the chloro-substituted alkene group but lacks the pyrazole ring.
3,5-Dimethylpyrazole: Contains the pyrazole ring but lacks the chloro-substituted alkene group.
Uniqueness
1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to the combination of its chloro-substituted alkene group and pyrazole ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
1-(3-Chloro-2-methylprop-2-en-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine, often referred to by its CAS number 1704379-88-3, is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article explores its biological activity, including mechanisms of action, efficacy against various cancer types, and relevant case studies.
The molecular formula of this compound is C9H14ClN3 with a molecular weight of approximately 199.68 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cancer progression. Pyrazole derivatives have been shown to inhibit key enzymes and pathways associated with tumor growth, including:
- Microtubule Destabilization : Similar compounds have demonstrated the ability to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of Cancer Cell Proliferation : Studies have indicated that pyrazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and affecting cell cycle dynamics .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on available research:
Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was tested against breast cancer cell lines (MDA-MB-231). The results indicated significant morphological changes and enhanced caspase activity at concentrations as low as 1 μM, suggesting strong pro-apoptotic effects .
Study 2: Molecular Docking Studies
Molecular docking studies have shown that this compound can bind effectively to the colchicine-binding site of tubulin. This interaction is crucial as it disrupts microtubule polymerization, which is a common mechanism employed by anticancer agents . The binding affinity and interaction patterns provide insights into its potential as an anticancer therapeutic.
Properties
Molecular Formula |
C9H14ClN3 |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-[(E)-3-chloro-2-methylprop-2-enyl]-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H14ClN3/c1-6(4-10)5-13-8(3)9(11)7(2)12-13/h4H,5,11H2,1-3H3/b6-4+ |
InChI Key |
HYPDDPZOCLBEDH-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(C(=NN1C/C(=C/Cl)/C)C)N |
Canonical SMILES |
CC1=C(C(=NN1CC(=CCl)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















